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Abstract
(+)-Intermedine, a member of the pyrrolizidine alkaloid (PA) class of secondary metabolites, is

a naturally occurring compound found in various plant species, notably within the Boraginaceae

family. Historically associated with hepatotoxicity, recent research has delved deeper into its

complex biological activities and mechanisms of action. This technical guide provides a

comprehensive overview of (+)-Intermedine, encompassing its chemical properties, natural

occurrence, biosynthesis, and its multifaceted role as a secondary metabolite. A significant

focus is placed on its toxicological profile, particularly the signaling pathways involved in its

cytotoxic effects. This document aims to serve as an in-depth resource, presenting quantitative

data in structured tables, detailing experimental protocols, and providing visual representations

of key biological processes to facilitate a thorough understanding for researchers, scientists,

and professionals in drug development.

Chemical and Physical Properties
(+)-Intermedine is a monoester pyrrolizidine alkaloid. Its structure consists of a retronecine

base esterified with angelic acid.
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Property Value

Molecular Formula C₁₅H₂₅NO₅

Molecular Weight 299.36 g/mol

IUPAC Name
[(1R,7aR)-1-hydroxy-2,3,5,7a-tetrahydro-1H-

pyrrolizin-7-yl]methyl (2Z)-2-methylbut-2-enoate

CAS Number 10285-06-0

Appearance Volatile solid

Solubility Soluble in water

pKa Weakly acidic

Natural Occurrence and Ecological Role
(+)-Intermedine is predominantly found in plants belonging to the Boraginaceae family, with

Symphytum officinale (comfrey) being a notable source. It also occurs in other genera such as

Amsinckia, Heliotropium, and Echium. As a secondary metabolite, (+)-Intermedine plays a

crucial role in the chemical defense mechanisms of these plants, deterring herbivores due to its

toxicity.[1] The presence of (+)-Intermedine and other PAs in these plants can lead to

contamination of honey, herbal remedies, and other agricultural products, posing a risk to

human and animal health.

Biosynthesis
The biosynthesis of (+)-Intermedine involves two primary pathways: the formation of the

necine base, retronecine, and the synthesis of the necic acid, angelic acid, followed by their

esterification.

Biosynthesis of Retronecine
The biosynthesis of the retronecine core originates from L-arginine or L-ornithine, which are

converted to putrescine. Two molecules of putrescine are then condensed to form

homospermidine, a key intermediate. Through a series of oxidation, cyclization, and reduction

reactions catalyzed by enzymes such as homospermidine synthase, the pyrrolizidine ring

system of retronecine is formed.
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Biosynthesis of the Retronecine Base.

Biosynthesis of Angelic Acid
Angelic acid is derived from the branched-chain amino acid L-isoleucine.[2] The biosynthetic

pathway involves the deamination of isoleucine to its corresponding α-keto acid, followed by a

series of enzymatic modifications including oxidative decarboxylation to form tiglic acid, which

is then isomerized to angelic acid.[2][3]
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Biosynthesis of Angelic Acid.

Esterification
The final step in the biosynthesis of (+)-Intermedine is the esterification of the retronecine

base with angelic acid. This reaction is catalyzed by an uncharacterized esterifying enzyme,

which links the carboxyl group of angelic acid to the primary hydroxyl group of retronecine.

Biological Activities and Toxicology
The biological effects of (+)-Intermedine are primarily associated with its toxicity, particularly its

hepatotoxicity. However, like other PAs, it is also being investigated for other potential

pharmacological activities.
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Hepatotoxicity and Mechanism of Action
(+)-Intermedine is a known hepatotoxin.[4] Its toxicity is mediated by its metabolic activation in

the liver by cytochrome P450 enzymes, which convert it into a reactive pyrrolic ester. This

metabolite can form adducts with cellular macromolecules, including DNA and proteins, leading

to cellular damage and apoptosis.

The primary mechanism of (+)-Intermedine-induced hepatotoxicity involves the induction of

mitochondria-mediated apoptosis. This process is characterized by an increase in intracellular

reactive oxygen species (ROS), which leads to mitochondrial dysfunction.

The signaling pathway for (+)-Intermedine-induced apoptosis is as follows:

Increased ROS Production: (+)-Intermedine treatment leads to a significant increase in

intracellular ROS levels.

Mitochondrial Membrane Potential (MMP) Depolarization: The elevated ROS causes a loss

of MMP.

Cytochrome c Release: The disruption of the mitochondrial membrane results in the release

of cytochrome c into the cytoplasm.

Caspase Activation: Cytochrome c activates a cascade of caspases, including caspase-9

and caspase-3.

Apoptosis: Activated caspase-3 executes the final stages of apoptosis, leading to cell death.
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Signaling Pathway of (+)-Intermedine-Induced Apoptosis.
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Quantitative Cytotoxicity Data
The cytotoxic effects of (+)-Intermedine have been evaluated in various cell lines. The half-

maximal inhibitory concentration (IC50) values are summarized below.

Cell Line IC50 (µM)

Primary mouse hepatocytes 239.39

Human hepatocytes (HepG2) >334

Human embryonic kidney (HEK293) >334

Data extracted from in vitro studies.

Genotoxicity, Neurotoxicity, and Carcinogenicity
Genotoxicity: As a pyrrolizidine alkaloid, (+)-Intermedine is considered to have genotoxic

potential. Its reactive pyrrolic metabolites can form DNA adducts, which can lead to

mutations and chromosomal damage.

Neurotoxicity: While some pyrrolizidine alkaloids are known to be neurotoxic, specific data

on the neurotoxicity of (+)-Intermedine is limited. General neurotoxic effects of PAs can

include central nervous system disturbances.

Carcinogenicity: The carcinogenicity of (+)-Intermedine has not been definitively

established. However, due to its genotoxic nature and the known carcinogenicity of other

PAs, it is considered a potential carcinogen. Long-term carcinogenicity studies are required

for a conclusive assessment.

Experimental Protocols
Isolation and Purification of (+)-Intermedine from
Symphytum officinale
This protocol outlines a general procedure for the extraction and purification of (+)-Intermedine
from the roots of Symphytum officinale.
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Materials:

Dried and powdered Symphytum officinale roots

Methanol

1 M Sulfuric acid

Ammonia solution (25%)

Dichloromethane

Anhydrous sodium sulfate

Silica gel for column chromatography

Solvent system for column chromatography (e.g., dichloromethane:methanol gradient)

Rotary evaporator

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Developing solvent for TLC (e.g., chloroform:methanol:ammonia)

Dragendorff's reagent

Procedure:

Extraction: Macerate the powdered root material with methanol for 24 hours at room

temperature. Filter the extract and repeat the extraction process twice. Combine the

methanolic extracts and concentrate under reduced pressure using a rotary evaporator.

Acid-Base Extraction: Dissolve the crude extract in 1 M sulfuric acid. Wash the acidic

solution with dichloromethane to remove non-alkaloidal compounds. Basify the aqueous

layer to pH 9-10 with ammonia solution.

Liquid-Liquid Extraction: Extract the alkaloids from the basified aqueous solution with

dichloromethane. Repeat the extraction three times. Combine the dichloromethane extracts,
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dry over anhydrous sodium sulfate, and evaporate to dryness.

Column Chromatography: Dissolve the crude alkaloid extract in a minimal amount of the

initial mobile phase and apply it to a silica gel column. Elute the column with a gradient of

dichloromethane and methanol.

Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.

Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent

(alkaloids appear as orange-red spots).

Purification: Combine the fractions containing (+)-Intermedine and further purify by

preparative TLC or HPLC if necessary.
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Workflow for the Isolation of (+)-Intermedine.
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Quantitative Analysis by High-Performance Liquid
Chromatography (HPLC)
Instrumentation:

HPLC system with a UV detector

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical

gradient might start with a low percentage of acetonitrile and increase over time.

Procedure:

Standard Preparation: Prepare a stock solution of (+)-Intermedine standard of known

concentration in methanol. Prepare a series of calibration standards by diluting the stock

solution.

Sample Preparation: Extract the plant material or other samples as described in the isolation

protocol. Dissolve a known amount of the final extract in the mobile phase. Filter the sample

through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

Flow rate: 1.0 mL/min

Injection volume: 20 µL

Column temperature: 25 °C

Detection wavelength: 220 nm

Analysis: Inject the standard solutions to construct a calibration curve (peak area vs.

concentration). Inject the sample solutions and determine the peak area of (+)-Intermedine.
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Quantification: Calculate the concentration of (+)-Intermedine in the sample using the

calibration curve.

Cell Viability Assay (MTT Assay)
Materials:

Hepatocyte cell line (e.g., HepG2)

Cell culture medium (e.g., DMEM) with 10% FBS

(+)-Intermedine stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well microplate

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for

24 hours.

Treatment: Treat the cells with various concentrations of (+)-Intermedine (typically ranging

from 1 to 500 µM) for 24 or 48 hours. Include a vehicle control (DMSO) and a negative

control (untreated cells).

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and

incubate for 4 hours at 37 °C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/product/b7855035?utm_src=pdf-body
https://www.benchchem.com/product/b7855035?utm_src=pdf-body
https://www.benchchem.com/product/b7855035?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7855035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculation: Calculate the cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:

Hepatocyte cell line

(+)-Intermedine

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and binding buffer)

Flow cytometer

Procedure:

Cell Treatment: Seed cells and treat with different concentrations of (+)-Intermedine for a

specified time (e.g., 24 hours).

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to

the manufacturer's protocol.

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Live cells: Annexin V-negative and PI-negative

Early apoptotic cells: Annexin V-positive and PI-negative

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Conclusion
(+)-Intermedine, as a pyrrolizidine alkaloid, presents a dual profile of significant toxicological

concern and potential for further scientific investigation. Its well-established hepatotoxicity,
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mediated through the induction of mitochondria-mediated apoptosis, underscores the health

risks associated with the consumption of plants containing this secondary metabolite. The

detailed understanding of its chemical properties, biosynthesis, and mechanisms of action

provided in this guide is crucial for risk assessment and the development of mitigation

strategies in food and herbal medicine safety. Furthermore, the elucidation of its biological

activities and signaling pathways may open avenues for its use as a pharmacological tool or a

lead compound in drug discovery, provided its toxic properties can be effectively managed or

modified. The experimental protocols detailed herein offer a practical framework for

researchers to further explore the multifaceted nature of (+)-Intermedine. Continued research

into its in vivo pharmacokinetics, metabolism, and broader toxicological profile is essential for a

complete understanding of its impact on biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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